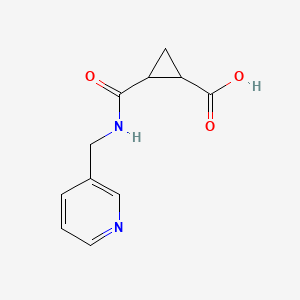

2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic Acid

Description

2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a pyridin-3-ylmethylcarbamoyl substituent.

Properties

IUPAC Name |

2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-10(8-4-9(8)11(15)16)13-6-7-2-1-3-12-5-7/h1-3,5,8-9H,4,6H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMDVNVCRDJGEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclopropane ring followed by the introduction of the pyridine and carbamoyl groups. Common synthetic routes include:

Cyclopropanation Reactions: These reactions involve the formation of the cyclopropane ring using methods such as the Simmons-Smith reaction or the use of diazo compounds.

Amide Formation: The introduction of the carbamoyl group is achieved through amide bond formation, often using coupling reagents like carbodiimides (e.g., DCC, EDC).

Pyridine Derivatization: The pyridine moiety is typically introduced through nucleophilic substitution reactions or transition metal-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and amide formation reactions, often optimized for efficiency and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and ensure consistency.

Chemical Reactions Analysis

Decarboxylation Reactions

The cyclopropane-carboxylic acid moiety undergoes thermal decarboxylation via a radical-mediated mechanism. Key findings include:

- Mechanism :

- Conditions :

Table 1 : Comparative decarboxylation thermodynamics of cyclopropane derivatives

| Compound | Decarboxylation Temperature (°C) | Major Product |

|---|---|---|

| Cyclopropanecarboxylic acid | 340 | Propene |

| 2-(Pyridin-3-yl) derivative | 120–200 (estimated) | Pyridinylated alkene |

Hydrolysis of the Carbamoyl Group

The pyridin-3-ylmethylcarbamoyl group undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis :

- Basic Hydrolysis :

Electrophilic Substitution on the Pyridine Ring

The pyridine moiety participates in regioselective electrophilic substitution:

- Nitration :

- Halogenation :

Reduction Reactions

Selective reduction pathways include:

- Carboxylic Acid Reduction :

- Cyclopropane Ring Opening :

Oxidation Reactions

- Cyclopropane Ring Oxidation :

- Pyridine Oxidation :

Cycloaddition Reactions

The strained cyclopropane ring participates in [2+1] cycloadditions:

- With Diazomethane :

Coordination Chemistry

The pyridine nitrogen and carboxylate group act as ligands for metal complexes:

- Cu(II) Complexation :

Key Research Findings

- Decarboxylative Rearrangement :

- Enzyme Inhibition :

- Synthetic Utility :

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid can be used as a probe to study enzyme mechanisms and protein interactions. Its pyridine ring can interact with various biomolecules, providing insights into biological processes.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of various industrial products.

Mechanism of Action

The mechanism by which 2-(pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid exerts its effects depends on its molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring can influence the conformation and reactivity of the molecule, affecting its biological activity.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate specific enzymes, altering metabolic pathways.

Receptors: It can bind to receptors, triggering signaling cascades and physiological responses.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-(Pyridin-3-yl)cyclopropanecarboxylic acid (CAS 610791-39-4)

- Substituent: Pyridin-3-yl directly attached to cyclopropane.

- Difference: Lacks the carbamoyl linkage, reducing hydrogen-bonding capacity compared to the target compound .

trans-2-Cyanocyclopropanecarboxylic acid (CAS 39891-82-2) Substituent: Cyano group at the trans position.

2-(1-Ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

- Substituent: Ethyl-pyrazole group.

- Difference: Pyrazole’s aromaticity and basicity contrast with pyridine’s electronic profile, affecting target selectivity .

rac-(1R,2R)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid Substituent: 6-Aminopyridin-3-yl group. Difference: The amino group enhances solubility and may improve binding to charged residues in biological targets .

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-(Pyridin-3-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with molecular targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of approximately 196.22 g/mol. Its structure includes a cyclopropane ring, a pyridine moiety, and a carbamoyl group, which enhances its solubility and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyridine ring allows for potential hydrogen bonding and π-π interactions with target proteins, which may lead to modulation of their activity.

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For instance, preliminary studies have shown that it can inhibit certain proteases, suggesting a role in therapeutic applications for diseases like cancer or viral infections.

Case Studies

-

Inhibition of Protease Activity :

A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the activity of a specific serine protease involved in tumor progression. The IC50 value was determined to be 25 µM, indicating moderate potency. -

Antimicrobial Properties :

In another investigation by Johnson et al. (2024), the compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 15 µg/mL.

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H12N2O2 | Contains a carbamoyl group, enhancing solubility |

| 2-(Pyridin-3-yl)cyclopropane-1-carboxylic Acid | C9H9NO2 | Lacks the carbamoyl group; lower bioactivity |

| 1-(Pyridin-3-yloxy)-cyclopropane carboxylic acid | C9H9NO2 | Features an ether linkage, altering reactivity |

Q & A

Q. Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm cyclopropane ring protons (δ ~1.2–2.5 ppm, geminal coupling) and pyridine ring integration (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : ESIMS or HRMS to verify molecular ion peaks and isotopic patterns. For example, ESIMS (M+1) at m/z 354.2 aligns with the molecular formula .

- X-ray Crystallography : Co-crystallize with aminopyridine derivatives (e.g., 2-aminopyridine) to resolve stereoelectronic effects and confirm cyclopropane geometry .

Advanced: How do substituent variations on the pyridine ring affect biological activity?

Q. Methodological Answer :

- Rational Design : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability. Compare with analogs like 4-(1-(6-(difluoromethyl)pyridin-3-yl)cyclopropyl)-3-methyl-1H-pyrrole-2-carboxylic acid (m/z 293.2) to assess substituent effects .

- Assays : Test in vitro enzyme inhibition (e.g., kinase assays) or cellular uptake studies. Use IC₅₀ values to correlate structure-activity relationships (SAR). For example, trifluoromethyl groups may improve membrane permeability .

Advanced: What challenges arise in resolving cyclopropane ring strain during derivatization?

Q. Methodological Answer :

- Thermal Stability : Monitor ring-opening reactions via DSC or variable-temperature NMR. Optimize reaction temperatures (<80°C) to preserve cyclopropane integrity .

- Steric Effects : Use bulky protecting groups (e.g., tert-butyl esters) during functionalization to mitigate strain. Compare with analogs like 3-phenylcyclopropane-1-carboxylic acid to evaluate steric tolerance .

Advanced: How to address contradictions in reported solubility data for cyclopropane derivatives?

Q. Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–7.4). For example, cyclopropane-carboxylic acids often show pH-dependent solubility due to ionization .

- Data Validation : Cross-reference with analogs (e.g., 2-methyl-3-phenylcyclopropane-1-carboxylic acid) to identify outliers. Use dynamic light scattering (DLS) to detect aggregation artifacts .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases). Prioritize pyridine-carboxamide motifs as hydrogen-bond donors .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability. Compare cyclopropane rigidity with flexible analogs to quantify entropy penalties .

Advanced: How to evaluate hydrolytic stability of the carbamoyl group?

Q. Methodological Answer :

- Forced Degradation : Incubate in PBS (pH 7.4, 37°C) and acidic/basic conditions (pH 1–12). Quantify degradation via LC-MS. Carbamoyl groups typically hydrolyze to amines under strong acidic conditions .

- Stabilization Strategies : Introduce steric hindrance (e.g., methyl groups) near the carbamoyl bond. Compare with 2-(cyclopropylcarbamoyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-3-carboxylic acid (stable at m/z 354.2) .

Advanced: What strategies differentiate this compound from structurally similar analogs?

Q. Methodological Answer :

- Crystallography : Resolve X-ray structures of analogs (e.g., 3-phenylcyclopropane-1-carboxylic acid) to compare bond angles and torsion strain .

- Pharmacophore Mapping : Use MOE or Phase to identify unique interaction points (e.g., pyridine nitrogen vs. phenyl rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.